molecular formula C12H10N2 B13440008 3-(Isoquinolin-4-yl)prop-2-yn-1-amine

3-(Isoquinolin-4-yl)prop-2-yn-1-amine

Cat. No.: B13440008
M. Wt: 182.22 g/mol
InChI Key: XXAKRPXYEIATGC-UHFFFAOYSA-N
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Description

3-(Isoquinolin-4-yl)prop-2-yn-1-amine is a compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. This compound features an isoquinoline ring attached to a prop-2-yn-1-amine moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 3-(Isoquinolin-4-yl)prop-2-yn-1-amine can be achieved through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an amine, and an alkyne. For instance, benzaldehyde, piperidine, and phenylacetylene can be used as model substrates in the presence of a zinc oxide catalyst . Another method involves the use of tin and indium chlorides for the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Chemical Reactions Analysis

3-(Isoquinolin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(Isoquinolin-4-yl)prop-2-yn-1-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-4-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as monoamine oxidase (MAO) enzymes. The compound acts as an inhibitor of MAO-B, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO-B, the compound helps in increasing the levels of neurotransmitters, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

3-(Isoquinolin-4-yl)prop-2-yn-1-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-isoquinolin-4-ylprop-2-yn-1-amine

InChI

InChI=1S/C12H10N2/c13-7-3-5-11-9-14-8-10-4-1-2-6-12(10)11/h1-2,4,6,8-9H,7,13H2

InChI Key

XXAKRPXYEIATGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C#CCN

Origin of Product

United States

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